molecular formula C2H3BrO2 B12059701 2-bromoacetic acid

2-bromoacetic acid

Cat. No.: B12059701
M. Wt: 140.94 g/mol
InChI Key: KDPAWGWELVVRCH-HQMMCQRPSA-N
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Preparation Methods

2-Bromoacetic acid can be synthesized through the bromination of acetic acid. One common method is the Hell-Volhard-Zelinsky reaction, which involves the bromination of acetic acid in the presence of red phosphorus . The reaction can be represented as follows:

CH3COOH+Br2+PBrCH2COOH+HBr\text{CH}_3\text{COOH} + \text{Br}_2 + \text{P} \rightarrow \text{BrCH}_2\text{COOH} + \text{HBr} CH3​COOH+Br2​+P→BrCH2​COOH+HBr

Another method involves the direct bromination of acetic acid in the presence of light :

CH3COOH+Br2BrCH2COOH+HBr\text{CH}_3\text{COOH} + \text{Br}_2 \rightarrow \text{BrCH}_2\text{COOH} + \text{HBr} CH3​COOH+Br2​→BrCH2​COOH+HBr

Chemical Reactions Analysis

2-Bromoacetic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with a hydroxide ion would yield glycolic acid.

Mechanism of Action

The mechanism of action of 2-bromoacetic acid involves its role as an alkylating agent. It can inhibit enzymes by alkylating nucleophilic sites on proteins and other biomolecules. For example, it inhibits pyruvate orthophosphate dikinase, an enzyme essential for photosynthetic CO₂ assimilation in C₄ plants . This inhibition leads to a reduction in photosynthetic activity and can be used as a herbicidal mechanism .

Comparison with Similar Compounds

2-Bromoacetic acid is similar to other halogenated acetic acids, such as:

Compared to these compounds, this compound is unique due to its specific reactivity and applications in organic synthesis and biochemical research.

Properties

Molecular Formula

C2H3BrO2

Molecular Weight

140.94 g/mol

IUPAC Name

2-bromoacetic acid

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+2

InChI Key

KDPAWGWELVVRCH-HQMMCQRPSA-N

Isomeric SMILES

C([14C](=O)O)Br

Canonical SMILES

C(C(=O)O)Br

Origin of Product

United States

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